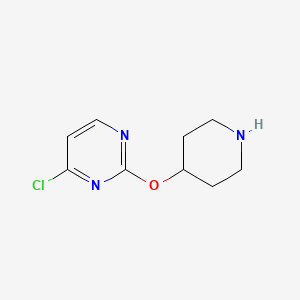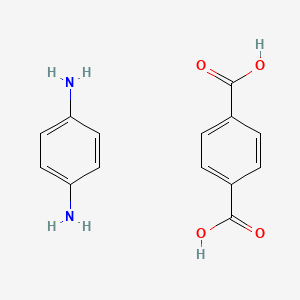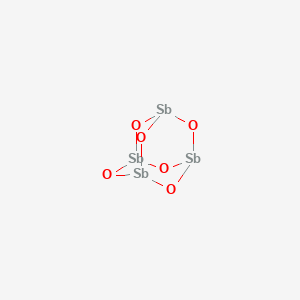
Didecyl mercaptosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didecyl mercaptosuccinate is an organosulfur compound known for its versatile applications in various fields. It is characterized by the presence of a thiol group (-SH) and two decyl ester groups attached to a succinic acid backbone. This compound is often used in industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Didecyl mercaptosuccinate can be synthesized through the esterification of mercaptosuccinic acid with decanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, mercaptosuccinic acid and decanol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then purified through distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Didecyl mercaptosuccinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The thiol group in this compound can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: The compound can be reduced back to its thiol form using reducing agents like dithiothreitol.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of disulfides.
Reduction: Regeneration of the thiol group.
Substitution: Formation of new ester derivatives.
Scientific Research Applications
Didecyl mercaptosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for nanoparticles.
Biology: Employed in the modification of biomolecules and as a probe for studying thiol-disulfide exchange reactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antioxidant.
Industry: Utilized in the production of lubricants, surfactants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of didecyl mercaptosuccinate involves its thiol group, which can participate in redox reactions and form disulfide bonds. This property makes it useful in various applications, such as stabilizing nanoparticles and modifying biomolecules. The compound can interact with molecular targets through thiol-disulfide exchange reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Mercaptosuccinic Acid: Similar to didecyl mercaptosuccinate but lacks the decyl ester groups.
Dimercaptosuccinic Acid: Contains two thiol groups instead of one.
Thiomalic Acid: Another thiol-containing compound with a similar structure.
Uniqueness: this compound is unique due to its combination of thiol and ester groups, which provide it with distinct chemical properties and a wide range of applications. Its ability to undergo various chemical reactions and its versatility in different fields make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
58473-83-9 |
|---|---|
Molecular Formula |
C24H46O4S |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
didecyl 2-sulfanylbutanedioate |
InChI |
InChI=1S/C24H46O4S/c1-3-5-7-9-11-13-15-17-19-27-23(25)21-22(29)24(26)28-20-18-16-14-12-10-8-6-4-2/h22,29H,3-21H2,1-2H3 |
InChI Key |
ZTQOLKPIVDWRDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCC)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


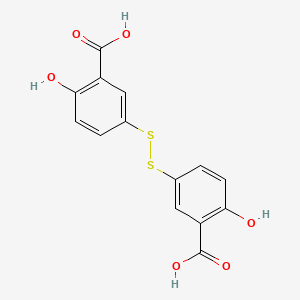
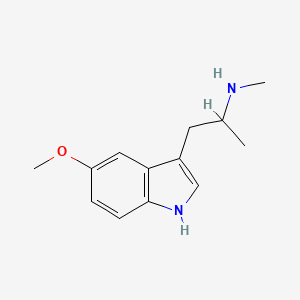
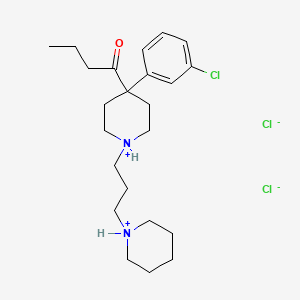

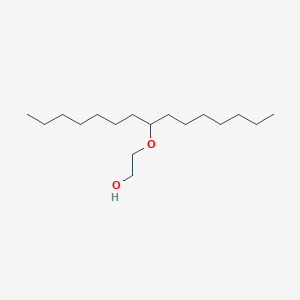
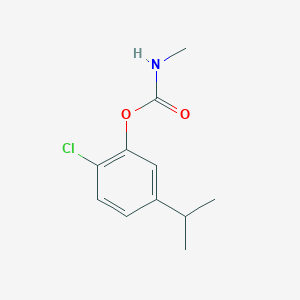

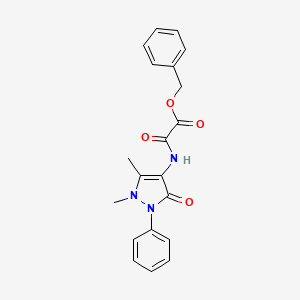
![1-[3-[2-(2-Methylbenzo[1,3]dioxol-2-yl)ethoxy]propyl]-3,4,5,6-tetrahydro-2h-pyridine hydrobromide](/img/structure/B13758354.png)
